molecular formula C11H11BrFNO2 B8156701 3-Bromo-N-cyclopropyl-5-fluoro-4-methoxybenzamide

3-Bromo-N-cyclopropyl-5-fluoro-4-methoxybenzamide

Cat. No.: B8156701
M. Wt: 288.11 g/mol
InChI Key: YIQCFEISBJTHRR-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropyl-5-fluoro-4-methoxybenzamide is an organic compound with the molecular formula C11H11BrFNO2 This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a fluorine atom, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclopropyl-5-fluoro-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzamide derivative, followed by the introduction of the cyclopropyl and fluorine groups through substitution reactions. The methoxy group can be introduced via methylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclopropyl-5-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-N-cyclopropyl-5-fluoro-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclopropyl-5-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the cyclopropyl and methoxy groups, contribute to its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-cyclopropyl-3-methoxybenzamide
  • N-Cyclopropyl 4-bromo-3-methoxybenzamide
  • N-Propyl 4-bromo-3-methoxybenzamide

Uniqueness

3-Bromo-N-cyclopropyl-5-fluoro-4-methoxybenzamide is unique due to the presence of the fluorine atom at the 5-position, which can significantly influence its chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-bromo-N-cyclopropyl-5-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c1-16-10-8(12)4-6(5-9(10)13)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQCFEISBJTHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)NC2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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